molecular formula C9H17NO3 B6156249 tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate CAS No. 2307928-96-5

tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate

Cat. No.: B6156249
CAS No.: 2307928-96-5
M. Wt: 187.24 g/mol
InChI Key: VYNNEQMTIKFYLS-UHFFFAOYSA-N
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Description

Contextual Significance within Nitrogen-Containing Organic Scaffolds

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov The 1,4-amino alcohol substructure present in tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate is a key precursor for the synthesis of numerous important nitrogen heterocycles like pyrrolidines and other related structures. researchgate.net The development of efficient methods to create these scaffolds is a primary focus of synthetic organic chemistry, driving the demand for versatile and strategically functionalized building blocks. nih.govrsc.org

Strategic Utility as a Bifunctional or Multifunctional Synthetic Intermediate

The power of this compound lies in its identity as a multifunctional synthetic intermediate. The term "bifunctional" refers to the presence of two distinct reactive sites: the N-protected amine and the allylic alcohol. This allows for selective, stepwise reactions. When considering the internal alkene as a third reactive center, the molecule can be described as multifunctional. This characteristic enables chemists to perform a sequence of transformations on a single substrate, efficiently building molecular complexity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2307928-96-5

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-(4-hydroxybut-2-enyl)carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)

InChI Key

VYNNEQMTIKFYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCO

Purity

95

Origin of Product

United States

Advanced Methodologies for the Synthesis of Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate

Chemo- and Regioselective Synthetic Routes

The selective synthesis of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate requires precise control over the reactivity of multifunctional precursors. Chemo- and regioselectivity are paramount in achieving high yields of the desired product while minimizing the formation of side products.

Convergent and Divergent Synthetic Strategies

Both convergent and divergent strategies have been employed in the synthesis of complex molecules. In a convergent synthesis , different fragments of the target molecule are prepared separately and then joined together at a late stage. This approach can be highly efficient for the synthesis of this compound, where a protected amino alcohol fragment could be coupled with a suitable C2-building block.

Conversely, a divergent synthesis begins with a common intermediate that is elaborated through different reaction pathways to yield a variety of structurally related compounds. mdpi.com A pluripotent intermediate could be strategically designed to allow for the introduction of the hydroxymethyl and the N-Boc protected amine functionalities at the desired positions of a butene backbone. This approach is particularly useful for generating libraries of analogues for structure-activity relationship studies.

StrategyDescriptionApplication to this compound
Convergent Separate synthesis of molecular fragments followed by late-stage coupling.Coupling of a protected amino alcohol with a C2 synthon.
Divergent Elaboration of a common intermediate into diverse products. mdpi.comUse of a versatile butene precursor for sequential functionalization. mdpi.com

Multicomponent Reactions Incorporating Key Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer a highly atom-economical and efficient approach. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied. For instance, an Ugi-type reaction could potentially be designed to incorporate a protected amino-aldehyde, an isocyanide, and a suitable carboxylic acid to construct the core structure. The resulting product could then be further elaborated to the target molecule.

Direct Nucleophilic Substitution Pathways

Direct nucleophilic substitution reactions represent a fundamental approach to forming the key C-N bond in this compound. A common strategy involves the reaction of a suitable electrophile, such as a 4-halobut-2-en-1-ol, with a nitrogen nucleophile like tert-butyl carbamate (B1207046). The success of this approach hinges on controlling the regioselectivity of the substitution (SN2 vs. SN2') and minimizing side reactions like elimination.

Alternatively, the reaction can proceed via the nucleophilic attack of a protected amine on an electrophilic butene derivative. For instance, tert-butyl N-(2-bromoethyl)carbamate can be synthesized by reacting 2-bromoethylamine (B90993) or its salt with a tert-butoxy (B1229062) carbonyl group introducing agent in a water-soluble solvent in the presence of sodium hydroxide (B78521). google.com This intermediate could then undergo further reactions to introduce the double bond and the hydroxyl group.

A key consideration in these pathways is the choice of the protecting group for the amine. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Stereoselective and Stereospecific Synthesis

The presence of a stereocenter at the carbon bearing the amino group in analogues of this compound necessitates the development of stereoselective and stereospecific synthetic methods.

Enantioselective Approaches to Chiral Analogues

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Several strategies can be employed to achieve this for analogues of the target molecule.

One powerful method is enzymatic kinetic resolution . researchgate.netmdpi.com In this approach, a racemic mixture of a precursor, such as a racemic alcohol, is treated with an enzyme (e.g., a lipase) that selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated enantiomers. researchgate.netmdpi.com For example, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate has been achieved with excellent enantioselectivity using Candida antarctica lipase (B570770) B. researchgate.netmdpi.com

Another approach involves the use of chiral catalysts in key bond-forming reactions. nih.gov For instance, chiral biphenols have been shown to catalyze the enantioselective addition of boronates to ortho-quinone methides, a reaction that could be adapted to generate chiral building blocks for the synthesis of the target molecule's analogues. nih.gov

Enantioselective ApproachDescriptionExample
Enzymatic Kinetic Resolution Use of an enzyme to selectively react with one enantiomer of a racemic mixture. researchgate.netmdpi.comLipase-catalyzed acylation of a racemic alcohol precursor. researchgate.netmdpi.com
Chiral Catalysis Employment of a chiral catalyst to induce stereoselectivity in a reaction. nih.govChiral biphenol-catalyzed enantioselective boronate addition. nih.gov

Diastereoselective Control in Reaction Sequences

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them is crucial. Diastereoselective reactions are employed to favor the formation of one diastereomer over others.

For the synthesis of more complex analogues of this compound, substrate-controlled diastereoselective reactions are often utilized. In this approach, the existing stereochemistry in the substrate directs the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone precursor containing a chiral center can proceed with high diastereoselectivity due to steric hindrance or chelation control.

Furthermore, reagent-controlled diastereoselective methods can be employed, where a chiral reagent or catalyst dictates the stereochemical outcome, regardless of the substrate's inherent stereochemistry.

Geometric Isomer (E/Z) Control in Alkene Formation

The stereoselective synthesis of the alkene moiety within this compound is a critical aspect of its preparation, dictating the spatial arrangement of substituents and influencing the biological activity of its derivatives. Control over the (E) and (Z) geometry is typically achieved through carefully selected olefination reactions.

Z-Selective Synthesis: The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (Z)-alkenes. This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The use of these reagents favors the kinetic product, leading to high Z-selectivity.

E-Selective Synthesis: For the preferential formation of the (E)-isomer, the Schlosser modification of the Wittig reaction or the standard Horner-Wadsworth-Emmons reaction with unstabilized or semi-stabilized ylides are commonly employed. These conditions generally favor the thermodynamically more stable (E)-isomer. Another effective method for achieving high E-selectivity is the Julia-Kocienski olefination. This reaction involves the coupling of a sulfone with an aldehyde or ketone, followed by reductive elimination, and is known for its excellent E-selectivity.

The choice of solvent can also significantly influence the stereochemical outcome. Nonpolar solvents tend to favor the formation of the kinetic (Z)-isomer in certain Wittig reactions, while polar aprotic solvents can enhance the proportion of the thermodynamic (E)-isomer.

Optimization of Reaction Conditions and Process Intensification

To enhance the efficiency, yield, and environmental footprint of the synthesis of this compound, significant efforts have been directed towards optimizing reaction conditions and implementing process intensification strategies.

Solvent Effects and Green Solvent Alternatives in Synthesis

The selection of a solvent is critical as it can influence reaction rates, yields, and in the case of stereoselective syntheses, the isomeric ratio. Dichloromethane (B109758) (DCM) and tetrahydrofuran (THF) are commonly used solvents for the synthesis of carbamates. However, due to environmental and safety concerns, the exploration of greener alternatives is an active area of research.

Recent studies have investigated the use of more benign solvents for the Boc-protection step. Propylene carbonate, for instance, has been identified as a viable green alternative to DCM and DMF in peptide synthesis, demonstrating comparable yields and no significant racemization. rsc.org For the olefination steps, the polarity of the solvent plays a crucial role in stereoselectivity. Computational studies have shown that solvents can influence the transition state energies of the cis- and trans-selective pathways in Wittig reactions. acs.org Therefore, a careful selection of greener solvents with appropriate polarity is essential for both environmental and stereochemical control. Solvent-free conditions have also been explored for the N-Boc protection of amines, offering a highly efficient and environmentally friendly approach. nih.govdocumentsdelivered.com

Parameter Studies for Enhanced Efficiency and Yield

Systematic parameter studies are crucial for maximizing the efficiency and yield of the synthesis. Key parameters that are often optimized include:

Temperature: Olefination reactions, particularly those aiming for kinetic control (Z-isomer), are typically performed at low temperatures (e.g., -78 °C) to prevent isomerization to the more stable E-isomer.

Base: The choice and stoichiometry of the base are critical. Strong, non-nucleophilic bases like KHMDS or sodium hydride are often required for the deprotonation of phosphonates in HWE reactions.

Reagent Stoichiometry: Optimizing the ratio of the carbonyl compound, the phosphorus ylide or phosphonate, and the base is essential to ensure complete conversion and minimize side reactions.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to maximize product formation and prevent degradation or side reactions.

The following table summarizes typical parameters investigated in the optimization of the synthesis:

ParameterInvestigated RangeEffect on Outcome
Temperature -78 °C to room temperatureLower temperatures generally favor Z-selectivity in kinetic-controlled reactions.
Solvent Polarity Nonpolar (e.g., Toluene) to Polar Aprotic (e.g., THF, DMF)Influences E/Z ratio in olefination reactions.
Base NaH, KHMDS, n-BuLiAffects the rate and efficiency of ylide/phosphonate anion formation.
Concentration 0.05 M to 1.0 MCan impact reaction rates and, in some cases, selectivity.

Scale-Up Considerations for Preparative Synthesis

Transitioning a synthetic route from a laboratory scale to a preparative or industrial scale presents several challenges. For the synthesis of this compound, key considerations include:

Reagent Cost and Availability: The cost-effectiveness of reagents, especially catalysts and stereodirecting agents, becomes a major factor on a larger scale.

Reaction Exotherms: Many of the reactions involved, such as the addition of strong bases, can be highly exothermic and require careful temperature control and efficient heat dissipation on a larger scale.

Work-up and Purification: Extraction and chromatography, which are common in laboratory-scale synthesis, can be cumbersome and expensive on a larger scale. Crystallization or distillation are often preferred for purification.

Safety: The handling of pyrophoric reagents like n-butyllithium and flammable solvents requires stringent safety protocols and specialized equipment.

Process Intensification: The use of flow chemistry can offer advantages in terms of safety, heat transfer, and scalability for certain steps of the synthesis. acs.org

Novel Synthetic Pathways Exploiting Modern Catalysis

Modern catalytic methods offer powerful alternatives for the synthesis of this compound, often providing milder reaction conditions, higher selectivity, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysis has emerged as a versatile tool for the construction of C-N bonds, providing direct routes to allylic amines and their derivatives.

Palladium-Catalyzed Allylic Amination: Palladium catalysts are widely used for the allylic amination of allylic substrates such as alcohols, esters, and carbonates. documentsdelivered.comacs.orgorganic-chemistry.org These reactions typically proceed through a π-allyl palladium intermediate, which can then be attacked by an amine nucleophile. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of ligands on the palladium catalyst.

Rhodium-Catalyzed Allylic Amination: Rhodium catalysts have also been developed for allylic amination reactions. acs.orgchemrxiv.orgresearchgate.netacs.orgchemrxiv.org Mechanistic studies suggest that these reactions can proceed through various pathways, including C-H activation of the allylic substrate. acs.orgchemrxiv.orgchemrxiv.org

Copper-Catalyzed Allylic Substitution: Copper-catalyzed reactions provide a valuable method for the synthesis of allylic carbamates, often with high (Z)-selectivity. acs.org These reactions typically involve the substitution of an allylic leaving group with a carbamate nucleophile.

Ruthenium-Catalyzed Olefin Metathesis: Ruthenium-based catalysts are highly effective for olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. researchgate.netchemtube3d.comnih.gov Cross-metathesis between a Boc-protected allylamine (B125299) and an unsaturated alcohol could provide a convergent route to the target molecule, with the E/Z selectivity being influenced by the choice of the metathesis catalyst.

The following table provides a comparative overview of these catalytic methods:

Metal CatalystTypical SubstratesKey Advantages
Palladium Allylic alcohols, esters, carbonatesHigh functional group tolerance, well-developed ligand systems. acs.orgorganic-chemistry.org
Rhodium Alkenes (via C-H activation), allylic imidatesCan proceed under mild conditions, potential for high enantioselectivity. acs.orgacs.org
Copper Allylic carbamates, phosphatesHigh (Z)-selectivity in some cases, use of less expensive metal. acs.orgacs.orgnih.gov
Ruthenium AlkenesPowerful for C=C bond formation, high functional group tolerance. researchgate.netnih.gov

Organocatalytic and Biocatalytic Methods for Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented, related transformations provide a conceptual framework for potential synthetic routes. One such approach involves the asymmetric Mannich reaction, which is effective in forming carbon-nitrogen bonds. For instance, organocatalytic asymmetric Mannich reactions of N-Boc protected α-amido sulfones with various nucleophiles proceed with high yields and enantioselectivities. nih.gov This strategy could be adapted to utilize a suitable C4 building block to construct the desired amino alcohol backbone.

The key advantage of organocatalysis lies in the use of small organic molecules as catalysts, which are often readily available, less toxic, and more stable than their metal-based counterparts. A hypothetical organocatalytic route to this compound could involve the reaction of an appropriate aldehyde with an N-Boc protected amine precursor, catalyzed by a chiral organocatalyst such as a proline derivative or a cinchona alkaloid.

Reaction Type Catalyst Example Typical Substrates Potential Product Key Advantages
Asymmetric Mannich ReactionChiral Phase-Transfer CatalystN-Boc-α-amido sulfones, malonates, β-ketoestersβ-amino carbonyl compoundsMild conditions, high enantioselectivity, metal-free. nih.gov
Asymmetric Aldol/Mannich CascadeProline derivativesAldehydes, N-Boc iminesChiral amino alcoholsStep-economy, formation of multiple stereocenters.

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. The synthesis of chiral amino alcohols is a well-established area for the application of biocatalysis. mdpi.com Enzymes such as transaminases and ketoreductases are particularly relevant for the potential synthesis of this compound.

A multi-step biocatalytic cascade could be envisioned for the synthesis of the target molecule. For example, a transketolase could be used to form a 4-carbon backbone, followed by a transaminase to introduce the amino group with high stereocontrol. researchgate.net Alternatively, a ketoreductase (KRED) could be employed for the asymmetric reduction of a corresponding N-Boc-protected amino ketone precursor to furnish the desired chiral alcohol functionality. researchgate.net The development of recombinant KREDs has significantly expanded the substrate scope and scalability of such processes. researchgate.net

Engineered enzyme cascades that convert diols to amino alcohols also present a promising avenue. rsc.org This approach could potentially utilize a readily available diol precursor to generate the target amino alcohol in a green and efficient manner.

Enzyme Class Reaction Type Typical Substrates Potential Product Key Advantages
Transaminase / TransketolaseAsymmetric amination / C-C bond formationSerine, pyruvate, glycolaldehydeChiral amino alcoholsHigh enantioselectivity, mild aqueous conditions. researchgate.net
Ketoreductase (KRED)Asymmetric ketone reductionN-Boc-piperidin-3-one(S)-N-Boc-3-hydroxypiperidineHigh optical purity, scalable process. researchgate.net
Engineered Enzyme CascadeDiol aminationC4-C7 diolsAmino alcoholsSustainable, mild conditions, high selectivity. rsc.org

Photochemical and Electrochemical Synthesis Strategies

Photochemical methods, particularly those involving photoredox catalysis, have gained prominence for their ability to facilitate novel bond formations under mild conditions. While direct photochemical synthesis of this compound has not been reported, related photoredox-catalyzed reactions for the synthesis of allylic and homoallylic amines suggest the feasibility of such an approach.

For example, a radical-radical cross-coupling strategy under photoredox catalysis has been developed for the synthesis of homoallylic amines from imines and butadiene. dlut.edu.cn This metal-free method demonstrates excellent regioselectivity and functional group tolerance. A similar strategy could potentially be adapted to introduce the N-Boc protected amino group to a suitable four-carbon precursor containing a double bond.

Another relevant photochemical approach is the in situ generation of reactive species. For instance, the photo-on-demand synthesis of α-amino acid N-carboxyanhydrides from α-amino acids and chloroform (B151607) has been demonstrated. nih.gov This highlights the potential of light-mediated reactions to generate key intermediates for the synthesis of protected amino functional groups.

Methodology Catalyst/Reagent Typical Substrates Potential Product Type Key Features
Photoredox Catalysis4CzIPN (organic photocatalyst)Imines, ButadieneHomoallylic aminesMetal-free, high regioselectivity, broad functional group compatibility. dlut.edu.cn
Photo-on-demand SynthesisUV light, Chloroformα-Amino acidsN-CarboxyanhydridesSafe, controlled by light, avoids hazardous reagents. nih.gov

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by using electricity to drive chemical reactions. This approach can often avoid the use of stoichiometric oxidants or reductants, leading to cleaner reaction profiles. In the context of amino acid and protected amine synthesis, electrochemical methods have shown significant promise.

For instance, the electrochemical carboxylation of N-Boc-α-aminosulfones has been developed for the synthesis of N-Boc-α-amino acids. researchgate.net This method proceeds under mild conditions in an undivided cell. While this specific reaction produces a carboxylic acid, the underlying principle of using electrochemistry to manipulate protected amino compounds is highly relevant.

Furthermore, the electrochemical N-alkylation of N-Boc-protected 4-aminopyridines has been demonstrated using an electrogenerated base. researchgate.net This technique allows for high-yield alkylation under mild conditions. A conceptually similar approach could be explored for the functionalization of a suitable precursor to generate this compound.

Methodology Key Features Typical Substrates Product Type Advantages
Electrochemical CarboxylationUndivided cell, constant currentN-Boc-α-aminosulfonesN-Boc-α-amino acidsGreen, efficient, mild conditions. researchgate.net
Electrochemical N-AlkylationElectrogenerated baseN-Boc-4-aminopyridineN-alkylated aminopyridinesHigh yields, mild conditions, no by-products from the base. researchgate.net

Transformations Involving the Allylic Alcohol Functionality

The primary hydroxyl group in this compound is a key site for a variety of chemical modifications, enabling the introduction of new functional groups and the extension of the carbon skeleton.

The primary alcohol moiety can be selectively oxidized to the corresponding aldehyde, tert-butyl N-(4-oxobut-2-en-1-yl)carbamate, or further to a carboxylic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation. Milder, selective oxidizing agents are generally preferred to avoid over-oxidation and potential side reactions involving the alkene or the carbamate.

Commonly employed methods for the oxidation of primary alcohols to aldehydes, which are applicable in this context, include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of stabilized chromium(VI) reagents like pyridinium (B92312) chlorochromate (PCC). For instance, oxidation with DMP in a chlorinated solvent such as dichloromethane provides a clean and efficient route to the aldehyde.

Table 1: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes

Reagent Typical Solvent(s) Typical Temperature (°C) Notes
Dess-Martin Periodinane (DMP) Dichloromethane (DCM) Room Temperature Mild conditions, good yields.
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM) Room Temperature Can be slightly acidic.
Swern Oxidation (oxalyl chloride, DMSO, triethylamine) Dichloromethane (DCM) -78 to Room Temperature Requires cryogenic conditions.

The hydroxyl group readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides, typically in the presence of a catalyst. Standard procedures such as the Steglich esterification, employing dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), can be utilized to form the corresponding esters. These reactions are generally high-yielding and tolerate the N-Boc protecting group.

Etherification can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed etherification or reactions with other electrophiles can be employed. The choice of base and solvent is critical to avoid competing elimination reactions or reactions at the carbamate nitrogen.

Table 2: Common Strategies for Esterification and Etherification

Transformation Reagents Catalyst/Base Typical Solvent
Esterification Carboxylic Acid DCC, DMAP Dichloromethane (DCM)
Esterification Acid Chloride Pyridine (B92270) or Triethylamine Dichloromethane (DCM)
Etherification (Williamson) Alkyl Halide Sodium Hydride (NaH) Tetrahydrofuran (THF), Dimethylformamide (DMF)

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. Therefore, it typically requires activation to facilitate displacement by a nucleophile. This can be achieved by converting the alcohol into a better leaving group, such as a tosylate, mesylate, or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the alcohol into a tosylate.

Once activated, the allylic position is susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN2 or an SN2' mechanism, leading to direct substitution or substitution at the γ-position with double bond migration, respectively. The regioselectivity of the reaction is influenced by factors such as the nature of the nucleophile, the leaving group, and the reaction conditions.

Allylic carbamates, under certain conditions, can undergo sigmatropic rearrangements. While specific studies on this compound are not prevalent, analogous systems suggest the potential for such transformations. For instance, a nih.govnih.gov-sigmatropic rearrangement, such as an Overman rearrangement, could potentially be induced if the hydroxyl group is first converted to an appropriate precursor like a trichloroacetimidate. This would result in the transposition of the carbamate and the double bond.

Additionally, 1,3-rearrangements are also a possibility for allylic systems. These rearrangements can be promoted by acid or metal catalysts and would lead to the migration of the hydroxyl group along the three-carbon allylic framework. The feasibility and outcome of such rearrangements would be highly dependent on the specific reaction conditions employed.

Modifications of the Alkene Double Bond

The carbon-carbon double bond in this compound is another site of reactivity, allowing for a range of transformations that modify the saturation and functionality of the butene backbone.

The alkene double bond can be selectively reduced to a single bond through catalytic hydrogenation. This transformation yields tert-butyl N-(4-hydroxybutyl)carbamate. A variety of catalysts can be employed for this purpose, with palladium on carbon (Pd/C) being one of the most common and effective. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

The conditions for hydrogenation can often be controlled to achieve selective reduction of the double bond without affecting the N-Boc protecting group. However, under more forcing conditions, cleavage of the Boc group may occur. Asymmetric hydrogenation methods can also be applied to introduce chirality if a prochiral substrate is used.

Table 3: Typical Conditions for Catalytic Hydrogenation

Catalyst Hydrogen Pressure Solvent Temperature
10% Palladium on Carbon (Pd/C) 1-5 atm Ethanol, Ethyl Acetate Room Temperature
Platinum(IV) oxide (Adam's catalyst) 1-3 atm Acetic Acid, Ethanol Room Temperature
Raney Nickel 1-10 atm Ethanol Room Temperature to 50°C

Epoxidation and Dihydroxylation Reactions

Epoxidation: The double bond can be readily converted to an epoxide, a versatile intermediate for further synthesis. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. The reaction typically proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. The stereoselectivity of the epoxidation of allylic carbamates can be influenced by the carbamate group, potentially through hydrogen bonding interactions that direct the approach of the oxidizing agent.

Dihydroxylation: The alkene can undergo dihydroxylation to form the corresponding vicinal diol. A powerful method for this transformation is the Sharpless asymmetric dihydroxylation, which utilizes osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. This reaction is highly valuable for the synthesis of chiral molecules. The reaction proceeds through a syn-addition mechanism.

Table 1: Representative Conditions for Epoxidation and Dihydroxylation

Transformation Reagents and Conditions Product Notes
Epoxidation m-CPBA, CH₂Cl₂ tert-butyl (2-(oxiran-2-yl)ethyl)carbamate Stereoselectivity may be influenced by the allylic alcohol and carbamate groups.
Dihydroxylation OsO₄ (cat.), NMO, acetone/H₂O tert-butyl (2,3-dihydroxybutyl)carbamate Sharpless asymmetric dihydroxylation conditions can be used for enantioselective synthesis.

Halogenation and Hydrohalogenation

The double bond of this compound can undergo halogenation and hydrohalogenation, although these reactions must be performed with consideration for the other functional groups present. Direct addition of halogens like Br₂ can lead to the formation of dihalo derivatives.

A more selective approach for introducing a halogen at the allylic position is through the use of N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical mechanism and is highly specific for the allylic position due to the stability of the resulting allylic radical.

Carbonylative Transformations

Carbonylative transformations of the alkene can introduce a carbonyl group into the molecule. A key example is the palladium-catalyzed carbonylation of allylic alcohols. In this reaction, under a carbon monoxide atmosphere and in the presence of a palladium catalyst, the allylic alcohol can be converted to a β,γ-unsaturated ester or acid. The specific outcome can be controlled by the choice of reaction conditions, including the solvent and ligands.

Reactivity of the N-Boc Carbamate Moiety

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its relatively straightforward removal.

Selective Deprotection Methodologies

The removal of the N-Boc group is a critical step in many synthetic sequences. A variety of methods have been developed for this purpose, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Table 2: Common Methodologies for N-Boc Deprotection

Reagent(s) Conditions Notes
Trifluoroacetic acid (TFA) CH₂Cl₂ A very common and effective method, but harsh for acid-sensitive substrates.
Hydrochloric acid (HCl) Dioxane, Ethyl acetate, or Methanol Another strong acid-based method.
Phosphoric acid (aqueous) THF A milder acidic condition that can offer better selectivity.
Oxalyl chloride Methanol A mild method that proceeds at room temperature.
Thermal Deprotection High temperature in various solvents Can be selective based on the nature of the N-Boc group (e.g., aryl vs. alkyl).

Functionalization Reactions via the Carbamate Nitrogen

While the primary role of the N-Boc group is protection, the carbamate nitrogen can, under certain conditions, undergo functionalization. N-alkylation of carbamates can be achieved using a strong base, such as sodium hydride, followed by treatment with an alkylating agent. This reaction must be performed carefully to avoid competing reactions at other sites in the molecule.

Multi-step Reaction Sequences and Chemoselectivity in the Chemical Transformations of this compound

The reactivity of this compound is characterized by the presence of multiple functional groups: a hydroxyl group, a carbon-carbon double bond, and a carbamate. This arrangement allows for a variety of multi-step reaction sequences, including cascade reactions and tandem processes, and necessitates a careful consideration of chemoselectivity to achieve desired synthetic outcomes.

Cascade Reactions and Tandem Processes

While specific literature detailing cascade or tandem reactions commencing directly from this compound is not abundant, the structural motifs present in the molecule suggest its suitability as a precursor in such sequences, particularly for the synthesis of heterocyclic structures like oxazolidinones. Analogous transformations reported for similar substrates, such as N-allylcarbamates and amino alcohols, provide a strong basis for predicting the behavior of this compound.

One plausible tandem process involves an initial epoxidation of the alkene, followed by an in-situ intramolecular cyclization. The resulting epoxide, tert-butyl N-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)methylcarbamate, could then undergo a base- or acid-catalyzed cyclization to form a 5-(hydroxymethyl)oxazolidin-2-one (B1589877) derivative. This type of sequence, where an intermolecular reaction sets the stage for a subsequent intramolecular ring-forming event, is a hallmark of efficient synthetic design.

Another potential multi-step process is a halo-induced cyclization. researchgate.net Treatment of similar N-allylcarbamates with a halogen source, such as N-bromosuccinimide (NBS), can initiate an electrophilic attack on the double bond, followed by the intramolecular nucleophilic attack of the carbamate nitrogen. This would result in the formation of a halogenated oxazolidinone derivative, a versatile intermediate for further functionalization. This process can be considered a tandem reaction as it involves two bond-forming events (C-X and C-N) in a single operational step.

Below is a table summarizing potential tandem reactions involving this compound, based on established methodologies for related compounds.

Reaction Type Reagents and Conditions Intermediate Final Product
Epoxidation-Cyclization1. m-CPBA, CH₂Cl₂ 2. NaH, THFtert-butyl N-((2S,3S)-3-(hydroxymethyl)oxiran-2-yl)methylcarbamate5-(hydroxymethyl)-3-Boc-oxazolidin-2-one
HaloaminocyclizationNBS, CH₃CNHalonium ion intermediate5-(bromomethyl)-3-Boc-oxazolidin-2-one
Palladium-Catalyzed Oxidative CyclizationPd(OAc)₂, O₂, DMSOP-allyl palladium complex5-vinyl-3-Boc-oxazolidin-2-one

This table presents hypothetical reaction schemes based on known transformations of similar molecules.

Selective Functionalization in the Presence of Multiple Reactive Sites

The presence of a primary alcohol, a disubstituted alkene, and a Boc-protected amine in this compound offers opportunities for selective functionalization, provided that appropriate reagents and reaction conditions are chosen.

Selective Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid without affecting the alkene or the carbamate. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are well-suited for the selective oxidation to the corresponding aldehyde, (E)-tert-butyl (4-oxobut-2-en-1-yl)carbamate. Stronger oxidizing agents, like potassium permanganate (B83412) under basic conditions, would likely lead to over-oxidation and potential cleavage of the double bond.

Selective Reactions at the Alkene: The carbon-carbon double bond can undergo a variety of transformations while leaving the hydroxyl and carbamate groups intact. For instance, catalytic hydrogenation using a palladium catalyst would selectively reduce the double bond to yield tert-butyl N-(4-hydroxybutyl)carbamate. Dihydroxylation using osmium tetroxide would lead to the formation of the corresponding diol, tert-butyl N-(2,3,4-trihydroxybutyl)carbamate. As mentioned previously, epoxidation with reagents like m-CPBA would selectively form the epoxide.

Reactions involving the Carbamate: The Boc-protecting group is generally stable under a wide range of conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the free amine. The N-H bond of the carbamate itself can participate in reactions, such as the intramolecular cyclizations discussed above.

The chemoselectivity of these transformations is summarized in the table below.

Reactive Site Transformation Reagents and Conditions Product
Hydroxyl GroupOxidation to AldehydePCC, CH₂Cl₂(E)-tert-butyl (4-oxobut-2-en-1-yl)carbamate
AlkeneReductionH₂, Pd/C, EtOHtert-butyl N-(4-hydroxybutyl)carbamate
AlkeneDihydroxylationOsO₄, NMO, acetone/H₂Otert-butyl N-(2,3,4-trihydroxybutyl)carbamate
CarbamateDeprotectionTFA, CH₂Cl₂(E)-4-aminobut-2-en-1-ol

This table illustrates the selective functionalization at different reactive sites of the molecule.

Applications of Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocycles

The spatial relationship between the nitrogen atom and the carbon-carbon double bond in tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate makes it an ideal substrate for intramolecular cyclization reactions. These reactions provide efficient routes to saturated nitrogen heterocycles, which form the core of numerous natural products and medicinal agents.

The synthesis of substituted pyrrolidine (B122466) and piperidine (B6355638) rings can be achieved from alkene-containing carbamates through various metal-mediated and electrophile-induced cyclization strategies. rsc.org Methods such as palladium-catalyzed intramolecular allylic amination and halo-aminocyclization are well-established for this purpose. google.com In these processes, the nitrogen atom acts as an internal nucleophile, attacking the activated alkene to forge a new carbon-nitrogen bond and close the ring.

For instance, the bromination of a double bond can induce a highly stereoselective aminocyclization, furnishing pyrrolidine and piperidine subunits. rsc.org While specific examples commencing directly from this compound are not prevalent in readily available literature, the substrate is well-suited for such transformations. Depending on the reaction conditions and the mode of alkene activation, either a 5-exo or a 6-endo cyclization could be favored, leading to the formation of valuable 4-hydroxymethyl-pyrrolidine or 3-hydroxy-piperidine derivatives, respectively. These hydroxylated heterocycles are themselves versatile intermediates for further functionalization.

Table 1: Representative Aminocyclization for Heterocycle Formation This table illustrates a general transformation applicable to substrates like this compound.

Starting Material ClassReagents & ConditionsProduct TypeReaction Type
N-Boc Pentenylamine1. Br2, CH2Cl2 2. Base (e.g., NaH)Bromomethyl-pyrrolidine derivativeHalo-induced Aminocyclization rsc.org
N-Boc PentenylaminePd(OAc)2, Ligand, BaseMethylene-pyrrolidine derivativeIntramolecular Heck Reaction
N-Boc HexenylamineAu(I) or Pd(II) catalyst, OxidantSubstituted PiperidineOxidative Amination google.com

A prominent application of this compound and related N-allyl carbamates is in the synthesis of 2-oxazolidinones. This transformation is an intramolecular cyclization where the oxygen atom of the carbamate (B1207046) group acts as the nucleophile, attacking the double bond. The reaction is typically induced by an electrophilic reagent that activates the alkene.

Commonly employed methods include halo-induced cyclization, where reagents like iodine (I₂) promote a tandem iodination and cyclization to yield a 5-(iodomethyl)-oxazolidinone derivative. This product can be further manipulated, for instance, by eliminating the iodine to introduce a methylene (B1212753) group. Another powerful method involves the use of hypervalent iodine reagents, which mediate the cyclization to afford the oxazolidinone ring system in high yields. These reactions are valued for their operational simplicity and reliability in forming the five-membered heterocyclic core. The resulting oxazolidinone scaffold is of significant interest in medicinal chemistry, notably as the core structure in a class of antibiotics.

Annulation reactions, which build rings onto an existing molecular framework, can potentially leverage the functionalities of this compound to construct complex polycyclic systems. The internal double bond of the carbamate can participate as a 2π-electron component in various cycloaddition reactions.

For example, in a Diels-Alder reaction, the double bond could function as a dienophile, reacting with a suitable diene to form a six-membered ring. The electron-donating nature of the adjacent nitrogen-bearing CH₂ group can influence the reactivity and regioselectivity of the cycloaddition. Furthermore, the allylic alcohol moiety can be utilized in transition metal-catalyzed annulations. A [3+2+1] annulation strategy involving allylic alcohols, ketones, and an ammonia (B1221849) source has been developed to synthesize substituted pyridine (B92270) derivatives, demonstrating the potential of the alcohol terminus in ring-forming processes. researchgate.net Such strategies could enable the assembly of intricate polycyclic architectures containing a fused or bridged nitrogen heterocycle.

Precursor for Advanced Pharmaceutical Intermediates and Bioactive Scaffolds

The presence of multiple functional groups and inherent chirality potential makes this compound an excellent starting material for the synthesis of advanced pharmaceutical intermediates. Its structure can be strategically modified to generate complex chiral amines and amino alcohols, which are privileged motifs in a vast array of bioactive molecules.

The allylic alcohol functionality is a cornerstone for some of the most powerful asymmetric transformations in organic synthesis. The double bond in this compound is an ideal substrate for the Sharpless Asymmetric Epoxidation (SAE) and Sharpless Asymmetric Dihydroxylation (SAD) reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org

The SAE reaction would convert the alkene into a chiral 2,3-epoxy alcohol with high enantioselectivity, the stereochemistry of which is dictated by the choice of the chiral tartrate ligand (L-(+)-DET or D-(-)-DET). wikipedia.orgharvard.edu The resulting epoxy alcohol is a versatile intermediate; the epoxide ring can be opened by a wide range of nucleophiles in a regioselective and stereospecific manner to install diverse functionalities, leading to the synthesis of complex amino diol derivatives.

Alternatively, the SAD reaction can be used to convert the alkene directly into a vicinal diol. organic-chemistry.orgwikipedia.org Using commercially available reagent mixtures (AD-mix-α or AD-mix-β), either enantiomer of the resulting diol can be selectively produced in high enantiomeric excess. organic-chemistry.orgwikipedia.org This transformation of this compound would yield a protected 1-amino-2,3,4-triol, a highly functionalized chiral building block valuable for the synthesis of complex natural products and pharmaceuticals. nih.gov

Table 2: Representative Sharpless Asymmetric Dihydroxylation of an Alkene This table illustrates the highly selective nature of the SAD reaction, applicable to the double bond in this compound.

SubstrateReagentConditionsProductEnantiomeric Excess (ee)
StyreneAD-mix-βt-BuOH, H₂O, 0°C(R)-1-Phenylethane-1,2-diol99% wikipedia.org
StyreneAD-mix-αt-BuOH, H₂O, 0°C(S)-1-Phenylethane-1,2-diol97% wikipedia.org
trans-StilbeneAD-mix-βt-BuOH, H₂O, 0°C(R,R)-1,2-Diphenylethane-1,2-diol>99.5% wikipedia.org

The heterocyclic and chiral intermediates derived from this compound serve as foundational scaffolds for a multitude of bioactive molecules. The piperidine ring, for example, is a component of numerous drugs, and versatile precursors like N-Boc-4-hydroxypiperidine are key intermediates in the synthesis of antipsychotics and other pharmaceuticals. nbinno.com Similarly, Boc-protected aminopiperidines are crucial for synthesizing drugs like the antidiabetic agent Linagliptin. google.com

The chiral amino polyols generated via asymmetric dihydroxylation or epoxidation are particularly significant. These structures are closely related to key intermediates in the synthesis of important antiviral drugs, such as the neuraminidase inhibitor oseltamivir, which is used to treat influenza. nih.govnih.gov The stereochemically dense arrangement of amino and hydroxyl groups is critical for the biological activity of these inhibitors. Therefore, the ability to generate such scaffolds from a simple, versatile precursor like this compound underscores its importance as a starting point for the development of advanced pharmaceutical agents. nih.gov

Utility in Natural Product Total Synthesis

The strategic placement of multiple functional groups makes this compound a powerful tool for synthetic chemists, particularly in the challenging field of natural product total synthesis. Its utility is highlighted in its role as a key precursor that enables the stereocontrolled formation of complex heterocyclic systems.

A significant application of this compound is its role as a crucial intermediate in the total synthesis of Jaspine B. mdpi.com Jaspine B (also known as pachastrissamine) is a natural product isolated from marine sponges that has garnered considerable attention due to its potent cytotoxic and antiproliferative properties.

The synthetic pathway is summarized in the table below, highlighting the progression from the key intermediate.

Starting Material Key Intermediate Formed Key Transformation Final Product Reference
N-Boc protected Garner's aldehydeThis compoundWittig ReactionJaspine B mdpi.com
N-Cbz protected Garner's aldehydeN-Cbz protected unsaturated aminodiolWittig ReactionJaspine B mdpi.com

Beyond a specific synthetic route, the molecular structure of this compound makes it an exemplary building block for introducing a specific array of functional groups into larger, more complex molecules. N-protected amino alcohols are widely recognized as versatile building blocks in organic synthesis. researchgate.net

This compound efficiently installs a four-carbon chain containing three distinct and orthogonally reactive functional groups:

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a standard, acid-labile protecting group for amines. orgsyn.org Its presence allows other parts of the molecule to be modified without interference from the nucleophilic nitrogen atom. Upon completion of other synthetic steps, the Boc group can be cleanly removed under mild acidic conditions to reveal the primary amine, which can then participate in amide bond formations, alkylations, or other nucleophilic additions.

A Primary Allylic Alcohol: The hydroxyl group serves as a versatile chemical handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or engaged in ether or ester linkages. In the synthesis of Jaspine B, this alcohol is crucial for the key cyclisation step. mdpi.com

An (E)-Alkene: The trans-double bond provides geometric rigidity to the carbon backbone. It can also be subjected to a variety of alkene transformations, such as hydrogenation to a saturated alkane, epoxidation, dihydroxylation, or cleavage, further increasing the synthetic possibilities.

The combination of these features in a single, relatively simple molecule allows for a modular and efficient approach to building complex molecular architectures, saving steps and improving convergence in multi-step syntheses.

Contributions to Advanced Materials Science Precursors

While carbamate functionalities are integral to various polymers and advanced materials, specific research detailing the application of this compound in these areas is not prominently available in the reviewed literature. nih.govacs.orgacs.org General methodologies exist for creating carbamate-functional polymers through reactions like transcarbamoylation of hydroxyl-functional polymers or by reacting polymers containing cyclic carbonate groups with amines. google.comgoogle.com However, the direct use of this compound as a monomer or precursor in these specific contexts is not documented.

There is no specific information available in the searched literature describing the use of this compound for polymer monomer derivatization.

There is no specific information available in the searched literature detailing the use of this compound as a precursor for organic optoelectronic materials.

Advanced Mechanistic and Theoretical Investigations Pertaining to Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate

Elucidation of Reaction Mechanisms in Synthesis and Transformation

Understanding the precise mechanisms by which tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate is synthesized and undergoes further reactions is fundamental to controlling reaction outcomes. Various techniques are employed to unravel these intricate pathways.

Kinetic Studies and Reaction Rate Determination

While specific kinetic studies for the synthesis of this compound are not extensively documented in the reviewed literature, the principles of reaction rate determination can be applied to its formation. Kinetic studies involve monitoring the concentration of reactants and products over time to determine the rate law and reaction order. For instance, in related carbamate (B1207046) syntheses, such as the enzymatic kinetic resolution of analogous compounds, reaction times and conditions are optimized to achieve high yields and enantioselectivity. researchgate.net

In the context of transformations, the cleavage of the tert-butoxycarbonyl (Boc) protecting group is a common reaction. Studies on the acid-catalyzed deprotection of Boc-protected amines have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate. researchgate.net Such kinetic analyses are vital for optimizing deprotection protocols in synthetic sequences involving this compound.

A hypothetical kinetic study on the formation of this compound from cis-2-butene-1,4-diol (B44940) and a Boc-protected amine source could involve varying reactant concentrations and temperatures to determine the rate constants, as illustrated in the interactive table below which is based on data from analogous cycloaddition reactions. mdpi.com

Interactive Data Table: Hypothetical Kinetic Data for Carbamate Synthesis

Experiment[Allylic Alcohol] (M)[Boc-Amine] (M)Temperature (°C)Initial Rate (M/s)
10.10.1251.2 x 10⁻⁵
20.20.1252.4 x 10⁻⁵
30.10.2252.4 x 10⁻⁵
40.10.1403.6 x 10⁻⁵

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of kinetic studies.

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies on this compound were found, the methodology is highly relevant. For example, in the palladium-catalyzed Markovnikov addition of carbamates to allylic alcohols, deuterium (B1214612) labeling was used to probe the mechanism of C-N bond formation. The results of such an experiment suggested a syn-aminopalladation pathway. nih.gov

In a potential study involving the synthesis of this compound, one of the starting materials could be isotopically labeled. For instance, using ¹⁸O-labeled cis-2-butene-1,4-diol would allow for the determination of whether the hydroxyl oxygen is retained in the final product or is eliminated during the reaction. Similarly, using ¹³C or ¹⁴C labeled carbon dioxide in the formation of the carbamate group can help to trace its incorporation. A general methodology for the late-stage carbon isotope labeling of carbamates using labeled CO₂ has been developed, which could be applicable. unipi.it

Spectroscopic Interrogation of Reaction Intermediates (e.g., in situ IR)

The direct observation of reaction intermediates is crucial for confirming proposed mechanistic pathways. In situ spectroscopic techniques, such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, allow for real-time monitoring of a reaction mixture without the need for sampling.

A comprehensive kinetic study of the carboxylative cyclization of allylic alcohol with CO₂ utilized in situ ATR-IR spectroscopy to follow the formation of a cyclic carbonate. mdpi.comresearchgate.net This technique allowed for the identification of key intermediates and the determination of the influence of various reaction parameters, such as temperature and pressure, on the reaction kinetics. mdpi.com For the synthesis of this compound, in situ IR could be employed to detect the formation of transient species, such as activated intermediates of the amine or alcohol, providing direct evidence for the operative reaction mechanism. By monitoring characteristic vibrational bands (e.g., C=O stretch of the carbamate, O-H stretch of the alcohol), the consumption of reactants and the appearance of products and intermediates can be tracked over time.

Computational Chemistry and Molecular Modeling

Theoretical and computational methods provide invaluable insights into the energetics and geometries of molecules, transition states, and reaction intermediates that are often difficult to study experimentally.

Density Functional Theory (DFT) Calculations of Transition States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the geometries and energies of transition states, which are the highest energy points along a reaction coordinate.

While specific DFT calculations for this compound are not available in the reviewed literature, studies on analogous systems demonstrate the power of this approach. For example, computational investigations into the iridium-catalyzed formation of enantioenriched allyl carbamates from carbon dioxide have utilized DFT to map out the reaction mechanism, including the identification of the rate-determining step. researchgate.netnih.gov These calculations can predict which of several possible pathways is energetically most favorable. nih.gov In another example, DFT calculations were used to rationalize the stereoselectivity of an auxiliary-mediated allylation reaction by comparing the energies of 61 potentially relevant transition states. nih.gov

For the synthesis of this compound, DFT calculations could be used to model the transition state of the C-N bond-forming step. This would provide insights into the geometry of the transition state and the activation energy of the reaction, which could then be used to rationalize or predict reaction outcomes and selectivities.

Interactive Data Table: Illustrative DFT Calculated Energies for a Generic Allylic Amination

SpeciesMethod/Basis SetRelative Free Energy (kcal/mol)
ReactantsM06-2X/6-31G(d)0.0
Transition State (syn)M06-2X/6-31G(d)+22.5
Transition State (anti)M06-2X/6-31G(d)+25.1
ProductM06-2X/6-31G(d)-15.3

Note: This data is illustrative, based on typical values from DFT studies of related reactions, and does not represent actual calculated values for the target compound.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformations (energy minima) of a molecule and the energy barriers to rotation around single bonds.

A potential energy surface (PES) map provides a comprehensive picture of the energy of a molecule as a function of its geometry. For this compound, key conformational variables would include the rotation around the C-N bond of the carbamate and the C-C single bonds of the butenyl chain.

Theoretical studies on the conformations of the structurally related allyl amine have shown that even small molecules can have multiple stable conformers with small energy differences between them. These studies also highlight that accurate prediction of conformer energetics requires high levels of theory that include electron correlation and large basis sets. nih.gov For this compound, a similar computational approach could be used to map its conformational landscape. This would involve systematically rotating the key dihedral angles and calculating the energy at each point to identify the low-energy conformers and the transition states that separate them. Such an analysis would be valuable for understanding its interactions with other molecules, such as enzymes or receptors.

Molecular Dynamics Simulations for Solvent and Catalytic Effects

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the public literature, the application of this computational technique is crucial for understanding its behavior in solution and during catalytic reactions. MD simulations provide atomic-level insights into the dynamic interactions between the solute, solvent, and catalyst, which are averaged out in experimental measurements. easychair.org

Solvent Effects: MD simulations can model the explicit solvation of the carbamate, revealing the structure and dynamics of the solvent shell. Key insights that could be gained from such simulations include:

Hydrogen Bonding Networks: The primary alcohol and the N-H group of the carbamate are strong hydrogen bond donors, while the carbonyl and hydroxyl oxygens are acceptors. MD simulations can map the complex and fluctuating hydrogen bond network with protic solvent molecules like water or alcohols. nih.gov This is critical as the solvent can influence the substrate's conformation and the stability of reaction intermediates.

Conformational Preferences: The flexibility of the butene chain allows for multiple conformers. Simulations can determine the relative populations of these conformers in different solvents, highlighting how solvent polarity and hydrogen-bonding capacity can stabilize or destabilize specific spatial arrangements through solvophobic or specific solute-solvent interactions. nih.gov

Transport Properties: Simulations can calculate properties like the diffusion coefficient of the molecule in a given solvent, which is fundamental to understanding reaction kinetics. rsc.org

Catalytic Effects: In the context of a catalytic transformation, MD simulations, particularly quantum mechanics/molecular mechanics (QM/MM) methods, are invaluable for elucidating mechanisms. A simulation could model the approach of the carbamate to a catalyst's active site, providing details on:

Binding Modes: Identifying the preferred orientation of the substrate within the catalyst's binding pocket. This is governed by a combination of steric fit and non-covalent interactions like hydrogen bonding and van der Waals forces.

Transition State Stabilization: By simulating the reaction coordinate, researchers can observe how the catalyst and the surrounding solvent molecules stabilize the transition state. For instance, in an enzyme-catalyzed reaction, specific amino acid residues might form hydrogen bonds that lower the activation energy. researchgate.net Similarly, in organometallic catalysis, the simulation can reveal how chiral ligands create a specific environment to favor one reaction pathway over another. researchgate.netrsc.org

Computational studies on related systems, such as the iridium-catalyzed formation of allyl carbamates, demonstrate that theoretical investigations can pinpoint the rate-determining steps and explain the origins of enantioselectivity, underscoring the potential of such methods for studying this compound. researchgate.net

Stereochemical Control and Chirality Induction Studies

The prochiral nature of the double bond and the adjacent methylene (B1212753) group in this compound makes it a valuable substrate for investigations into stereochemical control and asymmetric catalysis.

Stereoelectronic effects are orbital-based interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.org These effects arise from the spatial arrangement of orbitals and are distinct from purely steric or electronic influences. baranlab.org For an allylic system like this compound, several stereoelectronic interactions can influence its reaction pathways.

Anomeric Effects: Analogous to the classic anomeric effect in carbohydrates, interactions between the nitrogen lone pair and the σ* orbitals of adjacent bonds can occur. The orientation of the bulky tert-butoxycarbonyl (Boc) group can be influenced by the need to optimize the overlap between the nitrogen's p-orbital and the π-system of the double bond, which affects its nucleophilicity and availability for coordination to a catalyst.

Transition State Stabilization: During reactions such as electrophilic addition to the alkene, the orientation of the incoming electrophile can be dictated by the need to maintain maximal orbital overlap with the developing p-orbital on the adjacent carbon. This principle, known as the kinetic anomeric effect in related systems, ensures that stabilizing stereoelectronic interactions present in the reactant are maintained as much as possible in the transition state, thereby lowering its energy and directing the stereochemical outcome. libretexts.org Studies on the reactions of allylic organometallic compounds with imines have highlighted the importance of such stereoelectronic factors in controlling diastereofacial selectivity. acs.org

The synthesis of chiral molecules from prochiral precursors is a cornerstone of modern organic chemistry. This compound and structurally similar allylic carbamates are excellent substrates for a variety of catalytic asymmetric transformations that induce chirality.

One prominent example is the asymmetric aziridination of carbamate-protected allylic alcohols. Research has shown that chiral catalysts can effectively control the facial selectivity of the nitrene addition across the double bond. In a study on a related substrate, achiral rhodium(II) dimers, when ion-paired with cinchona alkaloid-derived chiral cations, were shown to be highly effective catalysts for enantioselective aziridination. nih.gov The carbamate directing group plays a crucial role, potentially through hydrogen bonding with the chiral cation, to create a well-defined chiral pocket that forces the reaction to proceed through a specific, lower-energy transition state. nih.gov

The effectiveness of such catalytic systems is highly dependent on the catalyst structure, solvent, and other reaction conditions. The data below, adapted from studies on a model cis-styrenyl allylic carbamate, illustrates the optimization of such a reaction. nih.gov

EntryCatalyst SystemSolventYield (%)Enantiomeric Excess (ee %)
1Rh₂(OAc)₄ / B1DCM8585
2Rh₂(OAc)₄ / B2DCM8286
3Rh₂(OAc)₄ / B3DCM8890
4Rh₂(OAc)₄ / B5DCM9491
5Rh₂(esp)₂ / B5DCE8182

Data adapted from studies on related allylic carbamates. nih.gov Catalysts B1-B5 represent different cinchona alkaloid-derived chiral cations.

Other important asymmetric transformations include palladium-catalyzed reactions, such as the aza-Claisen rearrangement and the Markovnikov addition of carbamates to allylic alcohols, which provide access to valuable β-amino alcohol building blocks with high enantioselectivity. nih.govescholarship.org These methods rely on chiral ligands that coordinate to the metal center, thereby controlling the geometry of the active catalyst and the subsequent stereochemical outcome of the C-N bond-forming step. escholarship.org The field of asymmetric allylic amination continues to evolve, offering powerful tools for the construction of N-allylic amines from substrates like this compound. researchgate.net

Structural Modifications and Analogues Derived from Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate

Synthesis of Stereoisomers and Diastereomers

The presence of a stereocenter and a double bond in tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate allows for the existence of multiple stereoisomers. The control and separation of these isomers are critical for specific applications.

The geometry of the alkene moiety can exist in either the (E) (trans) or (Z) (cis) configuration. Synthetic protocols may yield a mixture of these isomers. acs.org For instance, in related syntheses, nuclear magnetic resonance (NMR) spectroscopy has confirmed the presence of both (E) and (Z) isomers in the crude reaction product. acs.org The (E)-isomer is often the thermodynamically more stable product. sigmaaldrich.comresearchgate.net

Separation of these geometric isomers is typically achieved through standard laboratory techniques. Recrystallization can be an effective method, selectively isolating one isomer from a mixture. acs.org Chromatographic methods are also widely employed for the separation of (E) and (Z) isomers of alkene derivatives. researchgate.net Techniques such as column chromatography on silica (B1680970) gel or specialized methods like ion-exchange chromatography with silver or copper ions can effectively resolve isomer mixtures. researchgate.net

Table 1: Common Techniques for (E)/(Z) Isomer Separation
TechniquePrincipleReference
CrystallizationDifferences in solubility and crystal lattice energy between isomers. acs.org
Column ChromatographyDifferential adsorption of isomers onto a stationary phase (e.g., silica gel).General technique
Ion-Exchange ChromatographyComplexation of the alkene with metal ions (e.g., Ag⁺, Cu⁺) on an ion-exchange medium. researchgate.net

The chiral nature of the molecule necessitates methods for preparing enantiomerically pure forms. Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of related chiral carbamates. This method utilizes lipases to selectively acylate one enantiomer of a racemic alcohol, allowing for the subsequent separation of the acylated and unreacted enantiomers.

In studies on analogous compounds like tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly effective. The enzymatic process demonstrates excellent enantioselectivity (E > 200), yielding optically pure (R)- and (S)-enantiomers. The efficiency of the resolution is influenced by factors such as the solvent, temperature, and reaction time.

Table 2: Representative Conditions for Enzymatic Kinetic Resolution of an Analogous Carbamate (B1207046)
ParameterConditionOutcomeReference
EnzymeCandida antarctica lipase B (CAL-B)High enantioselectivity (E > 200)
SolventHexaneHigh conversion (50%) and enantioselectivity
Temperature40 °COptimal resolution achieved in 12 hours

The assessment of enantiomeric purity is crucial after resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric ratio (er) or enantiomeric excess (ee) of the products.

Derivatization of the Hydroxyl Functionality

The primary allylic alcohol group is a key site for derivatization, allowing for the synthesis of ethers, esters, carbonates, and other analogues.

Ethers: The hydroxyl group can be converted into an ether through various alkylation methods. For example, reaction with an alkyl halide under basic conditions or using specific catalysts can yield the corresponding ether derivative.

Esters: Esterification of the allylic alcohol is readily achieved. Reaction with an acid anhydride (B1165640), such as acetic anhydride, in the presence of a base, yields the corresponding acetate (B1210297) ester. Transesterification is another viable method for forming various ester derivatives.

Carbonates: The hydroxyl group can be reacted to form carbonate esters. This can be achieved through reaction with phosgene (B1210022) derivatives or via transesterification with dialkyl carbonates. Another approach involves the reaction of the corresponding alkoxide with carbon dioxide, which can lead to the formation of cyclic carbonates if a suitable neighboring group is present.

Phosphate (B84403) Analogues: The synthesis of phosphate esters from the allylic alcohol can be accomplished through several established phosphorylation methods. A direct approach involves reacting the alcohol with a phosphorylating agent like phosphorus oxychloride in the presence of a base. google.com Alternatively, phosphoramidite (B1245037) chemistry provides a milder, multi-step route involving reaction with a phosphoramidite reagent followed by oxidation. nih.govacs.org Studies have shown that alcohols bearing a Boc-carbamate group are suitable substrates for direct phosphorylation, yielding the desired phosphate esters in good yields. nih.govacs.org Another method utilizes triallyl phosphite (B83602) for the direct phosphorylation of alcohols. researchgate.net

Sulfate (B86663) and Sulfone Analogues: While direct sulfation of alcohols can be challenging, enzymatic methods using arylsulfate sulfotransferases offer a potential route to sulfate esters under mild conditions. nih.gov A more common chemical modification involves the synthesis of allylic sulfones, which are structural analogues of sulfates. This can be achieved through a dehydrative cross-coupling reaction between the allylic alcohol and a sulfinic acid, which proceeds via an allyl sulfinate-sulfone rearrangement. nih.gov

Modifications of the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to a range of addition and modification reactions, leading to saturated or further functionalized analogues.

Epoxidation: The epoxidation of the alkene is a key transformation that is strongly influenced by the adjacent allylic hydroxyl group. The hydroxyl group can direct the epoxidation to occur on the same face of the double bond (syn-epoxidation). wikipedia.org This is achieved through hydrogen bonding with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through coordination to a metal catalyst. wikipedia.org The Sharpless asymmetric epoxidation, using a titanium tetraisopropoxide catalyst with a chiral diethyl tartrate ligand, is a powerful method for achieving highly enantioselective epoxidation of allylic alcohols. libretexts.org

Hydrogenation: The alkene can be reduced to a single bond through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). The product of this reaction is the saturated analogue, tert-butyl N-(4-hydroxybutyl)carbamate.

Dihydroxylation: The double bond can be converted into a vicinal diol through dihydroxylation. Reagents like osmium tetroxide (OsO₄), used catalytically with a co-oxidant such as N-methylmorpholine N-oxide (NMO), are effective for this transformation. Asymmetric dihydroxylation can be achieved using chiral ligands, allowing for the synthesis of specific diastereomers of the resulting tert-butyl N-(2,3,4-trihydroxybutyl)carbamate.

Saturated Analogues via Hydrogenation

The alkene functionality within this compound can be readily reduced to a single bond through catalytic hydrogenation. This process, typically employing a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂), results in the formation of the corresponding saturated analogue, tert-butyl N-(4-hydroxybutyl)carbamate. This transformation effectively removes the rigidity imposed by the double bond, leading to a more flexible carbon chain. The saturation of the butenyl chain is a key step in synthesizing derivatives where the specific stereochemistry and reactivity of the double bond are no longer required.

Table 1: Hydrogenation of this compound

ReactantTypical ReagentsProductTransformation
This compoundH₂, Palladium on Carbon (Pd/C)tert-butyl N-(4-hydroxybutyl)carbamateAlkene Reduction

Introduction of Substituents via Hydroboration-Oxidation

A more complex modification involves the hydroboration-oxidation of the alkene, a powerful two-step reaction that introduces a hydroxyl group across the double bond with anti-Markovnikov regioselectivity. In the first step, a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF) adds across the double bond. The boron atom preferentially adds to the less sterically hindered carbon atom, and the reaction is often influenced by the directing effects of the nearby hydroxyl and carbamate groups. In the subsequent oxidation step, typically using hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (B78521) (NaOH), the boron is replaced by a hydroxyl group.

This reaction on this compound is expected to yield a diol, specifically tert-butyl N-(3,4-dihydroxybutyl)carbamate. The stereochemical outcome of this reaction can be complex and is influenced by the geometry of the starting alkene and the potential for substrate-directing effects, which can favor the formation of specific diastereomers.

Table 2: Hydroboration-Oxidation of this compound

ReactantReagentsIntermediateProductTransformation
This compound1. BH₃·THF 2. H₂O₂, NaOHOrganoboranetert-butyl N-(3,4-dihydroxybutyl)carbamateAnti-Markovnikov Hydroxylation

Variations of the Carbamate Protecting Group

In multi-step organic synthesis, the choice of a protecting group for a functional group, such as an amine, is a critical strategic decision. wikipedia.org The tert-butoxycarbonyl (Boc) group is a widely used carbamate for amine protection due to its stability under many reaction conditions and its ease of removal. masterorganicchemistry.com However, alternative protecting groups can offer different advantages in terms of stability, cleavage conditions, and influence on the molecule's reactivity. chem-station.com

Alternative N-Protective Groups and Their Synthetic Implications

The selection of an N-protective group is dictated by the planned synthetic route, specifically the reagents and conditions that will be used in subsequent steps. organic-chemistry.org A key concept in complex synthesis is the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other. masterorganicchemistry.com Besides the acid-labile Boc group, other common carbamates include the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis, and the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. masterorganicchemistry.comchem-station.com

The synthetic implication of choosing one over the other is profound. For instance, if a planned reaction involves strong acidic conditions, the Boc group would be unsuitable, and a Cbz or Fmoc group might be preferred. Conversely, if a hydrogenation reaction is required elsewhere in the molecule, the Cbz group would be cleaved, making Boc or Fmoc a better choice.

Table 3: Comparison of Common N-Carbamate Protecting Groups

Protecting GroupAbbreviationTypical Installation ReagentCleavage (Deprotection) ConditionsKey Feature
tert-butoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O)Strong Acid (e.g., Trifluoroacetic Acid, HCl)Stable to base and hydrogenolysis
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic and basic conditions
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)Stable to acid and hydrogenolysis

Impact of Protecting Group Choice on Reactivity and Selectivity

The protecting group is not merely a passive shield; it can actively influence the reactivity and selectivity of nearby functional groups. utsouthwestern.edu This influence stems from both steric and electronic effects.

Steric Hindrance : The size of the protecting group can dictate the pathway of an incoming reagent. The bulky tert-butyl group of the Boc carbamate can block one face of the molecule, directing reagents to the opposite, less hindered face. This can be a powerful tool for controlling stereoselectivity in reactions such as epoxidation or dihydroxylation of the alkene. A smaller protecting group might offer less stereocontrol.

The choice of protecting group, therefore, requires careful consideration of its stability to upcoming reaction conditions and its potential to influence the stereochemical and regiochemical outcome of synthetic transformations.

Sustainability and Catalytic Aspects in the Synthesis and Reactions of Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate

Development of Green Chemistry Approaches

Green chemistry principles are increasingly pivotal in modern organic synthesis, aiming to design processes that are environmentally benign and economically efficient. The synthesis of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate, a bifunctional molecule with applications in organic synthesis, provides a case study for the implementation of these principles, focusing on maximizing atom economy, utilizing renewable resources, and employing safer solvent systems.

Atom Economy and Waste Minimization Strategies

Atom economy is a core metric of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Traditional methods for synthesizing carbamates, including the tert-butoxycarbonyl (Boc) protection of amines, often relied on reagents like phosgene (B1210022), chloroformates, and isocyanates. These methods are characterized by poor atom economy, generating significant stoichiometric waste such as hydrogen chloride or other salts, and often involve highly toxic and corrosive materials. researchgate.net

Modern synthetic strategies have shifted towards more atom-economical and safer alternatives. The use of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) for the N-Boc protection step is a significant improvement. When an amine reacts with (Boc)₂O, the byproducts are tert-butanol (B103910) and carbon dioxide, which are relatively benign and volatile, simplifying purification and minimizing hazardous waste. jk-sci.com

Further advancements focus on utilizing carbon dioxide (CO₂) directly as a C1 building block for carbamate (B1207046) synthesis. researchgate.net This approach is highly attractive as it valorizes a greenhouse gas and offers 100% atom economy in principle. researchgate.net For instance, the three-component reaction of an amine, an alkyl halide, and CO₂ can produce carbamates, avoiding the pre-synthesis of hazardous reagents. acs.org While this specific reaction for this compound is not detailed, the general strategy represents a significant step towards waste minimization in carbamate production.

Table 1: Comparison of Atom Economy in Carbamate Synthesis Methods

MethodReactantsDesired ProductByproductsAtom EconomyEnvironmental/Safety Concerns
Phosgene RouteR-NH₂ + COCl₂R-NCO + 2 HClHClLowHighly toxic phosgene; corrosive HCl waste.
Chloroformate RouteR-NH₂ + ClCOOR'R-NHCOOR'HClLowCorrosive HCl waste; chloroformates are often derived from phosgene.
(Boc)₂O RouteR-NH₂ + (tBuOCO)₂OR-NHCOOtButBuOH + CO₂Moderate to HighRelatively benign byproducts; avoids highly toxic reagents. jk-sci.com
Direct CO₂ RouteR-NH₂ + CO₂ + R'-XR-NHCOOR'HX (neutralized by base)High (in principle)Utilizes CO₂; requires a base, generating salt waste. acs.org

Renewable Feedstocks for Precursor Synthesis

The sustainability of producing this compound is intrinsically linked to the origin of its precursors, primarily the C4 diol backbone. Traditionally, 1,4-butanediol (B3395766) (BDO), a potential precursor to 1,4-butenediol, is manufactured from petrochemicals like acetylene, butadiene, or maleic anhydride (B1165640) through energy-intensive processes. researchgate.netgoogle.com

A significant advancement in green chemistry is the development of bio-based routes to these platform chemicals. acs.org Engineered microorganisms, such as Escherichia coli, have been successfully developed to produce 1,4-BDO directly from renewable carbohydrate feedstocks like glucose, sucrose (B13894) from sugarcane, or biomass hydrolysates. google.comacs.orgresearchgate.netresearchgate.netcore.ac.uk This bio-based production via fermentation offers several advantages over petrochemical routes, including:

Reduced Carbon Footprint: Utilization of renewable biomass as a carbon source. core.ac.uk

Milder Reaction Conditions: Fermentation occurs at or near ambient temperatures and pressures.

Fewer Toxic Byproducts: Biocatalytic processes can be highly selective, minimizing the formation of hazardous waste. core.ac.uk

This bio-derived 1,4-butanediol can then be chemically converted to cis-1,4-butenediol, the direct precursor for the target molecule's backbone. Furthermore, direct biocatalytic pathways are being explored to produce C4 chemicals from biomass-derived succinic acid, further strengthening the link between renewable feedstocks and valuable chemical intermediates. nih.govresearchgate.net The industrial-scale production of bio-BDO has already been achieved, demonstrating the commercial viability of this sustainable approach. researchgate.net

Solvent-Free or Aqueous Reaction Systems

Reducing or eliminating the use of volatile organic compounds (VOCs) as reaction solvents is a key goal of green chemistry. researchgate.net The synthesis of carbamates, particularly the N-Boc protection step, has seen significant progress in this area. While traditionally performed in anhydrous organic solvents like THF or dichloromethane (B109758), numerous eco-friendly alternatives have been developed. fishersci.co.ukrsc.org

Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Catalyst-free N-tert-butoxycarbonylation of various amines has been successfully demonstrated in water or water-acetone mixtures. nih.govorganic-chemistry.orgnih.gov These methods often proceed at room temperature with high chemoselectivity, avoiding the formation of common side products like ureas or double-Boc protected amines. organic-chemistry.orgnih.gov The use of water can enhance reactivity and selectivity due to its unique properties, such as high polarity and the hydrophobic effect. organic-chemistry.org

Solvent-Free Conditions: An even more sustainable approach is to conduct reactions without any solvent. rsc.org The N-Boc protection of amines with (Boc)₂O can be performed under solvent-free conditions, sometimes with the aid of a recyclable heterogeneous catalyst like Amberlite-IR 120 resin or iodine. organic-chemistry.org These reactions are often rapid, occurring at room temperature, and offer a simplified workup, typically involving direct extraction of the product and filtration to recover the catalyst. This approach significantly reduces solvent waste and energy consumption associated with solvent removal. rsc.org

Heterogeneous and Homogeneous Catalysis

Catalysis is a cornerstone of sustainable chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Both homogeneous and heterogeneous catalytic systems have been instrumental in developing greener synthetic routes relevant to this compound.

Design and Application of Novel Catalytic Systems

The synthesis of the target molecule involves two key transformations where catalysis plays a critical role: the formation of the carbamate group and the construction of the allylic amine functionality.

Catalysis for Carbamate Synthesis: As discussed, phosgene-free routes are paramount. The direct synthesis of carbamates from amines, CO₂, and alkyl halides has been achieved using various catalytic systems. Zeolite-based catalysts have shown high yields at mild conditions without the need for solvents or co-catalysts. iitm.ac.inresearchgate.net Other effective heterogeneous catalysts include ceria (CeO₂) and polymer-supported zinc complexes, which facilitate CO₂ fixation under environmentally benign conditions. nih.govnih.gov These solid catalysts are advantageous as they can be easily separated from the reaction mixture. nih.goveurekaselect.com

Catalysis for Allylic Amination: The formation of the allylic C-N bond is a powerful transformation typically achieved through transition metal catalysis.

Homogeneous Palladium Catalysis: The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, is one of the most powerful methods for this purpose. nih.gov Modern protocols use a variety of palladium sources and ligands to control regio- and stereoselectivity. nih.govacs.org

Homogeneous Rhodium and Iridium Catalysis: Rhodium and iridium complexes have also emerged as highly effective catalysts for allylic amination, often providing complementary selectivity to palladium systems.

Homogeneous Gold Catalysis: Cationic gold(I) complexes can catalyze the direct amination of allylic alcohols, which is highly atom-economical as it generates only water as a byproduct. nih.gov

Heterogeneous Catalysis: While less common for fine-chemical allylic aminations, the development of solid-supported transition metal catalysts is an active area of research aimed at combining the high activity of homogeneous systems with the practical benefits of heterogeneous ones.

Catalyst Recycling and Reusability Studies

A major advantage of heterogeneous catalysis is the potential for catalyst recovery and reuse, which is crucial for process sustainability and economic viability. eurekaselect.com

For carbamate synthesis, zeolite-based catalysts have demonstrated excellent reusability. They can be recovered by simple filtration and reused in multiple reaction cycles with no significant loss of activity or selectivity. iitm.ac.in The robust crystalline structure of zeolites provides protection for the active sites, contributing to their long-term stability. mdpi.comclariant.com Similarly, other solid catalysts like CeO₂ have been shown to be reusable for the synthesis of cyclic ureas from carbamates, a related transformation. nih.gov

In the context of allylic amination, recycling homogeneous catalysts is more challenging. One strategy involves the use of ionic liquids as the reaction medium, which can immobilize the palladium catalyst, allowing the product to be extracted and the catalyst-ionic liquid phase to be reused for multiple runs. acs.org However, the most promising long-term solution lies in the development of robust heterogeneous catalysts, such as palladium nanoparticles supported on materials like alumina (B75360) or carbon. While leaching of the metal can be a concern, significant research is focused on creating stable supported catalysts and developing efficient methods for recovering and recycling palladium from spent catalyst streams. mdpi.com

Table 2: Overview of Catalytic Systems for Key Synthetic Steps

ReactionCatalyst TypeExample Catalyst/SystemKey AdvantagesRecyclability
Carbamate Synthesis (from CO₂)HeterogeneousZeolite-beta, Metal-Phthalocyanine in Zeolite-YSolvent-free, no co-catalyst needed, high selectivity. iitm.ac.inExcellent; recoverable by filtration with minimal activity loss. iitm.ac.in
HeterogeneousPolymer-supported Zinc(II) complexMild conditions (low P, T), effective for CO₂ fixation. nih.govReported as a recyclable system. nih.gov
Allylic AminationHomogeneousPd(0) complexes (e.g., Pd₂(dba)₃ with phosphine (B1218219) ligands)High activity, excellent control of selectivity (Tsuji-Trost). nih.govnih.govChallenging; can be recycled in ionic liquid systems. acs.org
HomogeneousCationic Gold(I) complexesAtom-economical (uses allylic alcohols), mild conditions. nih.govTypically not recycled in standard lab protocols.

Ligand Design for Enhanced Selectivity and Activity

The catalytic asymmetric synthesis of this compound, likely proceeding through a catalytic allylic amination of a suitable precursor like cis- or trans-2-butene-1,4-diol, heavily relies on the design of chiral ligands to control enantioselectivity and regioselectivity. The choice of ligand is critical in modulating the activity of the metal catalyst, typically based on palladium or ruthenium, and steering the reaction towards the desired stereoisomer.

Research in analogous palladium-catalyzed asymmetric allylic amination (AAA) reactions has demonstrated that the steric and electronic properties of phosphine ligands play a crucial role in determining the outcome of the reaction. For instance, the use of bidentate phosphine ligands with specific bite angles and chirality can create a well-defined chiral pocket around the metal center, thereby dictating the facial selectivity of the nucleophilic attack by the carbamate.

While specific research on ligand design for the direct synthesis of this compound is not extensively documented, principles from related transformations provide valuable insights. The following table illustrates the effect of different ligands on a model palladium-catalyzed allylic amination reaction, highlighting the impact on yield and enantiomeric excess (ee).

EntryCatalyst PrecursorLigandSolventTemp (°C)Yield (%)ee (%)
1[Pd(allyl)Cl]₂Ligand ATHF258592
2[Pd(allyl)Cl]₂Ligand BCH₂Cl₂09285
3Pd₂(dba)₃Ligand CToluene407895
4Pd(OAc)₂Ligand DDioxane259590

This is a representative table based on analogous reactions and does not represent actual data for the synthesis of this compound.

Flow Chemistry and Continuous Processing for Efficient Production

The transition from traditional batch manufacturing to continuous flow processing offers significant advantages for the synthesis of fine chemicals like this compound. Flow chemistry provides enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity.

A continuous process for the production of this carbamate could be envisioned involving the reaction of a diol precursor with tert-butyl carbamate in the presence of a catalyst within a heated microreactor or a packed-bed reactor. The precise control over temperature, pressure, and residence time in a flow reactor allows for the optimization of the reaction to minimize byproduct formation and maximize the yield of the desired product.

The benefits of employing flow chemistry for the synthesis of carbamates are multifaceted. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, enabling reactions to be conducted at higher temperatures and pressures than would be safe in a batch reactor. This can lead to significantly accelerated reaction rates. Furthermore, the integration of in-line purification and analysis tools can allow for a fully automated and streamlined production process.

The following table summarizes the potential advantages of a continuous flow process for the synthesis of this compound compared to a conventional batch process.

ParameterBatch ProcessingFlow Chemistry/Continuous Processing
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control
Mass Transfer Often diffusion-limitedEnhanced, efficient mixing
Safety Handling of large volumes of hazardous materials, risk of thermal runawaySmaller reaction volumes, improved safety profile
Scalability Difficult, often requires re-optimizationStraightforward by operating for longer times or numbering-up reactors
Process Control Manual or semi-automatedFully automated with in-line monitoring
Productivity Lower space-time yieldHigher space-time yield
Reproducibility Can be variable between batchesHigh consistency and reproducibility

While specific examples of the continuous flow synthesis of this compound are not yet prevalent in the literature, the general principles and demonstrated successes of flow chemistry in the production of other carbamates and fine chemicals strongly suggest its applicability and potential for creating a more efficient, safer, and sustainable manufacturing process.

Future Research Directions and Unexplored Potential of Tert Butyl N 4 Hydroxybut 2 En 1 Yl Carbamate

Integration into Automated and High-Throughput Synthesis Platforms

The structure of tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate is well-suited for integration into automated and high-throughput synthesis platforms, which are becoming increasingly crucial for rapid compound library generation and process optimization. Continuous flow chemistry, in particular, offers significant advantages for reactions involving thermally sensitive intermediates or requiring precise control over reaction parameters.

Recent advancements have demonstrated the utility of high-temperature plug flow reactors for sequential chemical transformations, such as coupling-deprotection-coupling sequences, without the need for intermediate workups or isolations. acs.org For instance, the N-Boc group of similar protected amines can be thermally removed in a continuous flow setup, a process that is both efficient and avoids the use of acid catalysts which could interfere with other functional groups. acs.org This suggests a promising avenue for the automated synthesis of derivatives of this compound.

An automated platform could be envisioned where the hydroxyl group is first derivatized in one module, followed by immediate thermal deprotection of the Boc group in a subsequent heated flow reactor, and finally, the newly freed amine could be reacted in a third module. This integrated approach would significantly accelerate the synthesis of diverse molecular scaffolds from this single precursor.

Table 1: Potential Automated Synthesis Operations for this compound Derivatives

Operation Description Potential Advantage Relevant Research
Flow-based DerivatizationThe alcohol or amine functionality is modified in a continuous flow reactor.Enhanced reaction control, improved safety for exothermic reactions. acs.org
In-line DeprotectionThermal or acid-catalyzed removal of the Boc protecting group in a sequential flow module.Avoids isolation of intermediates, reduces manual handling. acs.org
High-Throughput ScreeningParallel synthesis of a library of derivatives in microtiter plates using robotic liquid handlers.Rapid identification of compounds with desired properties.General High-Throughput Screening Principles
Automated PurificationIntegration of automated chromatography systems for in-line purification of reaction products.Increased throughput and purity of synthesized compounds.General Automated Purification Principles

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in this compound opens the door to exploring novel reactivity patterns. The interplay between the allylic alcohol and the carbamate-protected amine can be exploited to achieve unprecedented chemical transformations.

One area of interest is the palladium-catalyzed intramolecular allylic C-H oxidation of N-Boc amines, which has been shown to produce oxazolidinones. nih.gov Applying this methodology to this compound could lead to the formation of novel heterocyclic structures. Furthermore, the alkene moiety itself presents a hub for a variety of transformations. While typically subject to epoxidation by high-valent metal-oxo species, recent research has shown that enzymatic systems can control reactive intermediates to facilitate direct oxidation of alkenes to carbonyls. nih.gov Exploring such biocatalytic approaches could unveil new synthetic routes from this compound.

The stereochemistry of the allylic alcohol also presents opportunities for stereodivergent synthesis, where different combinations of chiral catalysts could be used to generate all possible stereoisomers of a product from a single starting material. acs.org

Expansion of Applications in Diverse Chemical Disciplines

The utility of this compound is not limited to traditional organic synthesis. Its bifunctional nature makes it an attractive candidate for applications in supramolecular and bioorthogonal chemistry.

Role in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Bifunctional molecules, like the subject of this article, are excellent building blocks for creating complex, self-assembling systems. rsc.orgnih.gov The hydrogen bond donor capabilities of the carbamate (B1207046) N-H and the alcohol O-H, combined with the potential for coordination through the oxygen atoms, could be exploited in the design of molecular receptors, gels, and catalysts. researchgate.netlongdom.org

For instance, it could be envisioned that derivatives of this compound could self-assemble into larger, ordered structures such as supramolecular polymers, where the monomer units are linked through hydrogen bonding. longdom.org Such materials often exhibit interesting properties, including stimuli-responsiveness.

Contribution to Bioorthogonal Chemistry Tool Development

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. springernature.com The development of new probes and reactions is a key area of research. The functional groups of this compound could be modified to incorporate moieties suitable for bioorthogonal reactions, such as strained alkynes or tetrazines. researchgate.net

For example, the hydroxyl group could be esterified with a molecule containing a cyclopropene, a reactive handle for tetrazine ligations. The resulting molecule could then be used to label biomolecules in living cells. The carbamate functionality could also be leveraged, as seen in the development of a β-allyl carbamate fluorescent probe for vicinal dithiol proteins. nih.gov This demonstrates the potential for carbamates to be part of a reactive trigger for fluorescent turn-on probes. researchgate.net

Challenges and Opportunities in Efficient and Sustainable Production

While this compound is a valuable building block, its efficient and sustainable production presents both challenges and opportunities. Traditional methods for the synthesis of chiral amines and alcohols often rely on harsh reagents and produce significant waste. nih.gov

A significant opportunity lies in the application of biocatalysis. The use of enzymes, such as alcohol dehydrogenases and amine dehydrogenases, offers a green and highly selective alternative for the synthesis of chiral amines and alcohols. hims-biocat.euopenaccessgovernment.org These enzymatic systems can operate in tandem, creating biocatalytic cascades with high atom efficiency, sourcing nitrogen from ammonia (B1221849) and generating water as the only byproduct. openaccessgovernment.org The development of engineered enzymes has further expanded the scope of these biocatalytic methods to produce complex pharmaceutical intermediates. nih.govfrontiersin.org

The synthesis of the carbamate moiety itself also has challenges, with industrial processes often relying on toxic reagents like phosgene (B1210022). nih.gov Research into more sustainable carbamate synthesis, for example, through the direct use of carbon dioxide and amines, is an active area. acs.org Overcoming the limitations of current methods, such as the need for high pressures or long reaction times, will be key to the sustainable production of this compound and related compounds. acs.orgresearchgate.net

Table 2: Comparison of Synthetic Routes for Chiral Amines and Alcohols

Method Advantages Disadvantages Relevant Research
Traditional Chemical SynthesisWell-established, broad substrate scope.Often requires harsh conditions, stoichiometric reagents, and can lack stereoselectivity. nih.gov
Biocatalysis (Enzymatic)High enantioselectivity and regioselectivity, mild reaction conditions, sustainable.Enzyme stability and substrate scope can be limited, though protein engineering is addressing this. hims-biocat.euopenaccessgovernment.orgnih.govfrontiersin.org

Theoretical Predictions for Unexplored Derivatives and Their Potential Utilities

Computational chemistry and theoretical predictions offer a powerful tool for exploring the potential of this compound without the need for extensive empirical experimentation. Density functional theory (DFT) calculations, for example, can be used to model the reactivity of the alkene towards various reagents, predicting the stability of intermediates and the stereochemical outcome of reactions. researchgate.net

An automated workflow could be developed to computationally screen a virtual library of derivatives of this compound. researchgate.net By systematically modifying the substituents on the molecule and calculating properties such as reactivity, binding affinity to target proteins, or electronic properties, it may be possible to identify novel derivatives with high potential for specific applications. For instance, theoretical studies could guide the design of new catalysts based on this scaffold or predict the self-assembly behavior of its derivatives in different solvents. This in silico approach can prioritize synthetic efforts towards the most promising candidates, accelerating the discovery of new applications for this versatile building block.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-hydroxybut-2-en-1-yl)carbamate, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or carbamate formation. For example, tert-butyl carbamate reacts with 4-hydroxybut-2-en-1-yl derivatives (e.g., halides or activated alcohols) under basic conditions (e.g., NaH, K₂CO₃) in polar aprotic solvents like DMF or THF . Optimization involves adjusting stoichiometry, temperature (often 60–80°C), and reaction time (6–24 hours). Purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm regiochemistry and functional groups. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155–160 ppm in ¹³C) .
  • X-ray crystallography : SHELX software is widely used for structure refinement, particularly for resolving stereochemistry in crystalline forms. ORTEP-3 aids in visualizing thermal ellipsoids and hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve low yields in Mitsunobu reactions involving the 4-hydroxybut-2-en-1-yl moiety?

Low yields often stem from competing elimination or oxidation. Strategies include:

  • Using fresh DIAD (diazodicarboxylate) and Ph₃P to stabilize intermediates.
  • Lowering reaction temperatures (0–25°C) to suppress side reactions.
  • Employing anhydrous solvents (e.g., THF) and inert atmospheres . Post-reaction TLC monitoring and iterative solvent extraction improve recovery .

Q. What methodologies address contradictions in crystallographic data between SHELXL and other refinement software?

Discrepancies in bond lengths/angles may arise from different weighting schemes or disorder modeling. Cross-validate using:

  • PLATON : Checks for missed symmetry or twinning.
  • Olex2 : Integrates multiple refinement algorithms for consensus.
  • High-resolution data (≤1.0 Å) reduces model bias. SHELXL’s robust restraints for carbamate groups are preferred for accuracy .

Q. How does this compound serve as a substrate or inhibitor in enzymatic studies?

The hydroxybutenyl group mimics natural substrates (e.g., unsaturated fatty acids or polyketides). In kinetic assays, it competitively inhibits enzymes like lipoxygenases or epoxide hydrolases, with IC₅₀ values determined via UV-Vis or fluorometric assays. Molecular docking (AutoDock Vina) highlights hydrogen bonding with active-site residues .

Q. What structural features make this compound a lead candidate in drug development?

  • Modularity : The tert-butyl carbamate acts as a protecting group, enabling selective deprotection for further functionalization.
  • Conformational rigidity : The butenyl chain’s double bond restricts rotation, enhancing target selectivity.
  • Hydroxy group : Facilitates hydrogen bonding with biological targets (e.g., kinases or GPCRs), as shown in SAR studies .

Methodological Considerations

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

  • LC-MS : Monitors reaction progress and identifies by-products (e.g., elimination products).
  • HRMS : Confirms molecular formula (±2 ppm accuracy).
  • IR spectroscopy : Detects carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .

Q. What strategies mitigate racemization during chiral center formation in derivatives?

  • Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric allylic amination.
  • Low-temperature conditions (−20°C) and non-polar solvents (toluene) reduce kinetic resolution.
  • Chiral HPLC (Chiralpak AD-H column) assesses enantiomeric excess .

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